
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione is a chemical compound with a unique structure that includes a naphthalene ring system. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione can be achieved through several methods. One common approach involves the annulation of naphthols with various reagents. Cycloaddition reactions, such as [3+2] and [4+1] cycloadditions, are also employed. Additionally, intramolecular transannulation, Friedel–Crafts reactions, Wittig reactions, Claisen rearrangement, and neophyl rearrangement are utilized under various conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as electrospray technology have been employed to improve the biopharmaceutical properties of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as manganese dioxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which have significant applications in different fields .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of aromatic polyamides, crown ethers, and sulfonic acids.
Biology: The compound has been studied for its potential anticancer and antihemorrhagic properties.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione involves its interaction with molecular targets and pathways. For instance, it acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This mechanism is crucial for its biological activities, including its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-3-methyl-1,4-dihydronaphthalene-1,4-dione
- 8-Hydroxy-2-methyl-1,4-dihydronaphthalene-1,4-dione
- 2-Methyl-1,4-naphthoquinone
Uniqueness
2-Hydroxy-2-methyl-2,3-dihydronaphthalene-1,4-dione is unique due to its specific structural features and the range of reactions it can undergo. Its ability to form various substituted derivatives and its significant biological activities make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
53948-68-8 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
3-hydroxy-3-methyl-2H-naphthalene-1,4-dione |
InChI |
InChI=1S/C11H10O3/c1-11(14)6-9(12)7-4-2-3-5-8(7)10(11)13/h2-5,14H,6H2,1H3 |
InChI-Schlüssel |
ROGRCVOAUNHIKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


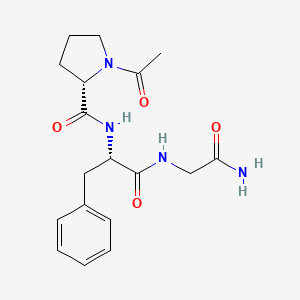
![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

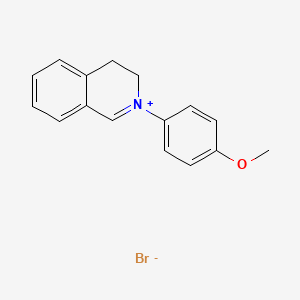
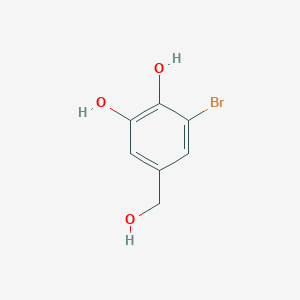
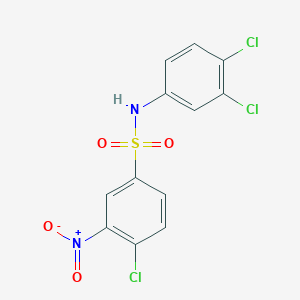
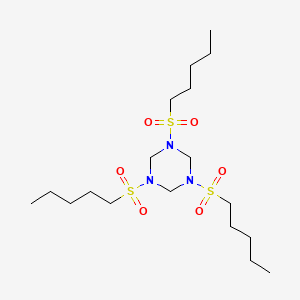


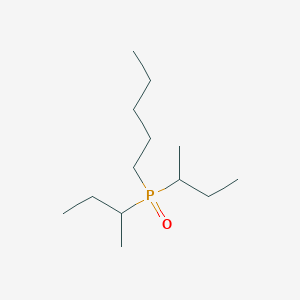
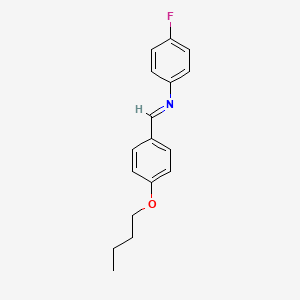
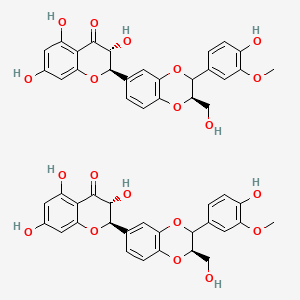

![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
